1-Chloronaphthalene-5-boronic acid
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Overview
Description
1-Chloronaphthalene-5-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a naphthalene ring, which also contains a chlorine atom at the 1-position. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloronaphthalene-5-boronic acid can be synthesized through several methods. One common approach involves the borylation of 1-chloronaphthalene using a boron reagent such as bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the use of a base like potassium acetate to facilitate the formation of the boronic acid group .
Industrial Production Methods: Industrial production of this compound often involves large-scale borylation reactions using similar reagents and catalysts as in laboratory synthesis. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Chloronaphthalene-5-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form a boronic ester or other oxidized derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Boronic esters and other oxidized derivatives.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
1-Chloronaphthalene-5-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloronaphthalene-5-boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura coupling, where the boronic acid group undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond . The chlorine atom in the naphthalene ring can also participate in substitution reactions, further expanding the compound’s reactivity .
Comparison with Similar Compounds
1-Chloronaphthalene-5-boronic acid can be compared with other boronic acids and naphthalene derivatives:
Similar Compounds:
Uniqueness: this compound’s unique combination of a boronic acid group and a chlorine-substituted naphthalene ring provides distinct reactivity patterns and makes it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
(5-chloronaphthalen-1-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BClO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6,13-14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSDYINOXISHRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=C(C2=CC=C1)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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